molecular formula C17H16N4O3S B12052245 4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-90-5

4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12052245
CAS No.: 478256-90-5
M. Wt: 356.4 g/mol
InChI Key: RJNCEUGUHMJTTO-VCHYOVAHSA-N
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Description

4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps, including the formation of the triazole ring and the introduction of the functional groups. One common synthetic route involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired triazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced using reagents like alkyl halides or Grignard reagents.

Scientific Research Applications

4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects and mechanisms of action in various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and disrupting the metabolic pathway. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other similar compounds, such as:

    4-((4-Hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Lacks the 2-methoxyphenyl group, which may affect its chemical properties and biological activities.

    4-((4-Hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione: Lacks the methoxy group on the benzylidene ring, which may influence its reactivity and interactions.

    4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione: Lacks the methoxy group on the phenyl ring, which may alter its solubility and binding affinity.

Properties

CAS No.

478256-90-5

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O3S/c1-23-14-6-4-3-5-12(14)16-19-20-17(25)21(16)18-10-11-7-8-13(22)15(9-11)24-2/h3-10,22H,1-2H3,(H,20,25)/b18-10+

InChI Key

RJNCEUGUHMJTTO-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

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